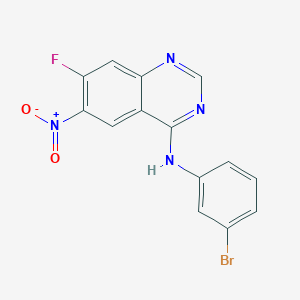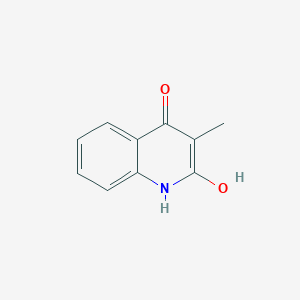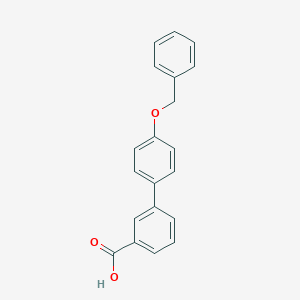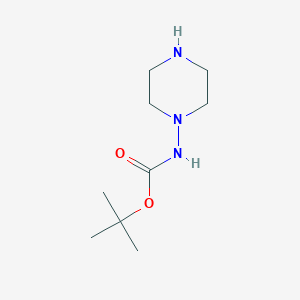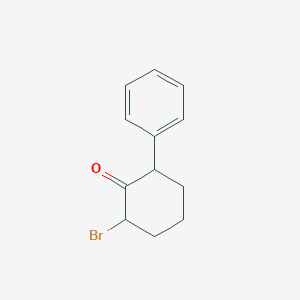
2-Bromo-6-phenylcyclohexanone
Vue d'ensemble
Description
2-Bromo-6-phenylcyclohexanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the cyclohexanone family and is widely used in the synthesis of various organic compounds. In
Mécanisme D'action
The mechanism of action of 2-Bromo-6-phenylcyclohexanone is not well understood, but it is believed to act as a nucleophile in various chemical reactions. The compound is also known to exhibit inhibitory effects on certain enzymes and proteins, making it a potential target for drug development.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of 2-Bromo-6-phenylcyclohexanone. However, some studies suggest that the compound may have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2-Bromo-6-phenylcyclohexanone in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, the compound is highly reactive and requires careful handling to avoid potential hazards.
Orientations Futures
There are several potential future directions for research on 2-Bromo-6-phenylcyclohexanone. One area of interest is the development of new chemical reactions and catalysts using this compound. Additionally, further research is needed to understand the mechanism of action and potential therapeutic applications of this compound. Finally, there is also a need for research on the potential hazards and safety considerations associated with the use of 2-Bromo-6-phenylcyclohexanone in scientific research.
Conclusion:
In conclusion, 2-Bromo-6-phenylcyclohexanone is a valuable compound in scientific research due to its potential applications in the synthesis of various organic compounds, development of new chemical reactions and catalysts, and potential therapeutic applications. While there is still much to learn about the mechanism of action and potential hazards associated with this compound, it remains a promising area of research for the future.
Applications De Recherche Scientifique
2-Bromo-6-phenylcyclohexanone has a wide range of applications in scientific research. One of the primary uses of this compound is in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. The compound is also used in the development of new chemical reactions and catalysts.
Propriétés
Numéro CAS |
155991-28-9 |
|---|---|
Nom du produit |
2-Bromo-6-phenylcyclohexanone |
Formule moléculaire |
C12H13BrO |
Poids moléculaire |
253.13 g/mol |
Nom IUPAC |
2-bromo-6-phenylcyclohexan-1-one |
InChI |
InChI=1S/C12H13BrO/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2 |
Clé InChI |
NHQHKAJHEKEFEL-UHFFFAOYSA-N |
SMILES |
C1CC(C(=O)C(C1)Br)C2=CC=CC=C2 |
SMILES canonique |
C1CC(C(=O)C(C1)Br)C2=CC=CC=C2 |
Synonymes |
2-broMo-6-phenylcyclohexanone |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetamide, N-[(2S)-oxiranylmethyl]-](/img/structure/B169186.png)
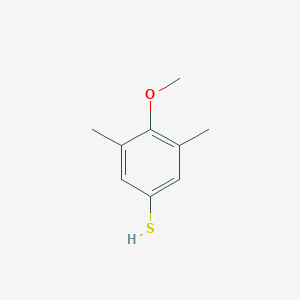
![(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B169189.png)
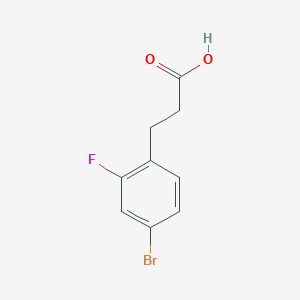
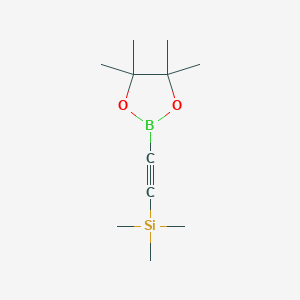
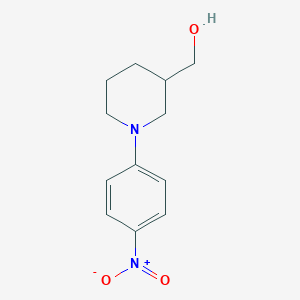
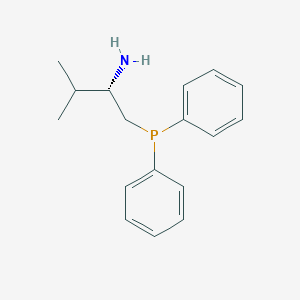
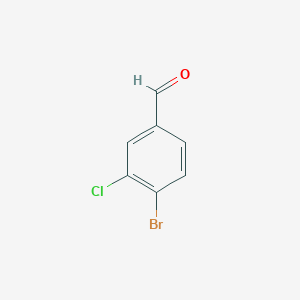
![Methyl 4-[(methoxymethyl)amino]benzoate](/img/structure/B169201.png)
![Ir(Mppy)3, Tris[2-(p-tolyl)pyridine]iridiuM(III)](/img/structure/B169205.png)
